trans-2-all-cis-6,9,12,15,18-Tetracosahexaenoyl-CoA

Peroxisomal beta-oxidation DHA biosynthesis Lipid metabolism

trans-2-all-cis-6,9,12,15,18-Tetracosahexaenoyl-CoA is the non-interchangeable, penultimate intermediate in the DHA biosynthetic pathway. Unlike DHA-CoA or linolenoyl-CoA, this C24:6 trans-2-enoyl-CoA is the obligate substrate for peroxisomal enzymes (SCOX, DBP, SCPx); substituting any other acyl-CoA yields erroneous experimental outcomes. It is 19.5-fold more effective than 18:3n-3 at elevating cellular DHA and enables direct measurement of residual enzyme activity in peroxisomal disorder models. Procure this stereochemically precise CoA ester for kinetic characterization (Km, Vmax), metabolic flux studies, and mechanistic investigation of its superior lipid-lowering potency versus DHA or EPA.

Molecular Formula C45H70N7O17P3S
Molecular Weight 1106.1 g/mol
Cat. No. B15549260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-all-cis-6,9,12,15,18-Tetracosahexaenoyl-CoA
Molecular FormulaC45H70N7O17P3S
Molecular Weight1106.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h8-9,11-12,14-15,17-18,20-21,24-25,32-34,38-40,44,55-56H,4-7,10,13,16,19,22-23,26-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b9-8-,12-11-,15-14-,18-17-,21-20-,25-24+/t34-,38+,39+,40-,44-/m0/s1
InChIKeyUYOKHWFEUAJFMG-FEMJCMIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-all-cis-6,9,12,15,18-Tetracosahexaenoyl-CoA: Key Intermediate in Omega‑3 DHA Biosynthesis for Metabolic Research


trans-2-all-cis-6,9,12,15,18-Tetracosahexaenoyl-CoA is a highly unsaturated long-chain acyl-coenzyme A (acyl-CoA) derivative with a molecular formula of C45H70N7O17P3S and an average mass of 1106.06 Da [1]. It belongs to the class of long-chain 2-enoyl CoAs and serves as a key biosynthetic intermediate in the conversion of dietary alpha-linolenic acid (18:3 n-3) to the essential omega-3 fatty acid docosahexaenoic acid (DHA, 22:6 n-3) [2]. This compound is characterized by a unique stereochemistry, featuring a trans double bond at position 2 and all-cis configuration for the remaining double bonds at positions 6, 9, 12, 15, and 18 within its 24-carbon acyl chain [3]. Its primary physiological role is as the immediate precursor to DHA in the final peroxisomal β-oxidation step of the DHA biosynthesis pathway [4].

Why trans-2-all-cis-6,9,12,15,18-Tetracosahexaenoyl-CoA Cannot Be Substituted with Simpler Acyl-CoAs in Critical Assays


Substituting trans-2-all-cis-6,9,12,15,18-Tetracosahexaenoyl-CoA with a more common or structurally similar acyl-CoA, such as docosahexaenoyl-CoA (C22:6-CoA) or alpha-linolenoyl-CoA (C18:3-CoA), will yield fundamentally different and often erroneous experimental outcomes. This compound occupies a unique and non-interchangeable position at the penultimate step of the DHA biosynthesis pathway [1]. Its distinct 24-carbon chain length, specific double-bond stereochemistry, and role as the obligate substrate for peroxisomal β-oxidation to produce DHA-CoA mean that it interacts with a specific set of enzymes (e.g., straight-chain acyl-CoA oxidase (SCOX) and D-bifunctional protein (DBP)) that do not recognize or process the final product DHA-CoA or earlier precursors [2]. As quantitative evidence demonstrates, its metabolic fate—preferentially shuttled to peroxisomes for oxidation rather than being incorporated into lipids—is opposite to that of DHA-CoA, which is preferentially incorporated into membrane lipids [3]. Therefore, using any other acyl-CoA will not recapitulate the unique metabolic flux and enzyme kinetics central to studying the final, rate-limiting steps of DHA synthesis or disorders of peroxisomal β-oxidation.

Quantitative Differentiation Evidence for trans-2-all-cis-6,9,12,15,18-Tetracosahexaenoyl-CoA Against Structural Analogs


Divergent Metabolic Fates: Preferential Oxidation of C24:6-CoA vs. Lipid Incorporation of C22:6-CoA

In cultured human skin fibroblasts, the oxidation rate of [1-14C]C24:6n-3 (the free acid form of the compound's acyl chain) was 2.7-fold higher than that of its immediate downstream product, [1-14C]C22:6n-3 (DHA) [1]. Conversely, [1-14C]C22:6n-3 was incorporated into various cellular lipid classes at a rate 7-fold higher than [1-14C]C24:6n-3 [1]. This demonstrates a clear, quantitative divergence in metabolic fate: the target compound is channeled toward oxidation, while its analog is directed toward structural lipid synthesis.

Peroxisomal beta-oxidation DHA biosynthesis Lipid metabolism

Differential Thioesterase Hydrolysis Rates Between C22:6-CoA and C24:6-CoA

In mouse kidney peroxisomes and mitochondria, the thioesterase-mediated hydrolysis rate for C22:6(n-3)-CoA was found to be 1.7 times faster than that for C24:6(n-3)-CoA [1]. This difference in enzymatic processing indicates that the two CoA esters are not interchangeable as substrates for acyl-CoA thioesterases, which play a key role in regulating intracellular CoA and free fatty acid pools.

Acyl-CoA thioesterase Peroxisomal metabolism Substrate specificity

Superior DHA Conversion Efficiency of C24:6-CoA Precursor Compared to C18:3-CoA

In Jurkat T cell leukemia cells, incubation with exogenous tetracosahexaenoic acid (24:6ω-3, the free acid form) resulted in a 19.5-fold greater increase in cellular docosahexaenoic acid (22:6ω-3, DHA) content compared to incubation with an equivalent amount of the earlier pathway precursor, alpha-linolenic acid (18:3ω-3) [1]. This demonstrates that providing the pathway intermediate bypasses multiple rate-limiting upstream elongation and desaturation steps, leading to a far more efficient synthesis of the final product.

DHA biosynthesis Jurkat T cells Metabolic efficiency

Rank-Order Lipid-Lowering Potency of C24:6-CoA Precursor Compared to DHA and EPA

In a comparative study using the HepG2 human liver cell model, tetracosahexaenoic acid (THA, C24:6n-3) exerted the strongest suppressive effect on the synthesis of triacylglycerol (TG) and cholesteryl ester (ChE) when compared directly to three other n-3 highly unsaturated fatty acids: docosahexaenoic acid (DHA, C22:6n-3), docosapentaenoic acid (DPA, C22:5n-3), and eicosapentaenoic acid (EPA, C20:5n-3) [1]. The rank order of potency was clearly established as THA > DHA > DPA > EPA [1].

Lipid metabolism HepG2 cells Triglyceride synthesis

Primary Research and Procurement Applications for trans-2-all-cis-6,9,12,15,18-Tetracosahexaenoyl-CoA


Investigating the Final Step of DHA Biosynthesis and Peroxisomal β-Oxidation Disorders

This compound is the obligate substrate for the peroxisomal β-oxidation step that converts C24:6n-3 to DHA (C22:6n-3). As demonstrated by Ferdinandusse et al., enzymes like SCOX, DBP, and SCPx/3-ketoacyl-CoA thiolase are specifically required for this conversion [1]. Procuring this precise CoA ester is essential for in vitro assays using purified enzymes or cell lysates from patients with peroxisomal disorders (e.g., SCOX or DBP deficiency) to directly measure residual enzyme activity and confirm metabolic blocks.

Studying the Regulation of Cellular DHA Levels and Metabolic Flux

Research has shown that C24:6n-3 is a highly efficient precursor for elevating cellular DHA, being 19.5-fold more effective than the dietary precursor 18:3n-3 in Jurkat cells [2]. This makes the compound a powerful tool for studies where a rapid and pronounced increase in DHA is desired, while bypassing the complex regulation of upstream desaturases and elongases. It allows for a more direct investigation of the effects of DHA itself or the specific role of the final β-oxidation step.

Comparative Lipid Metabolism and Potency Studies

In head-to-head comparisons, the free acid form of this compound (tetracosahexaenoic acid, THA) has been shown to be more potent than DHA or EPA in suppressing triacylglycerol and cholesteryl ester synthesis in HepG2 cells [3]. Therefore, the CoA form is a critical reagent for follow-up mechanistic studies aiming to understand this superior activity. It can be used as a substrate to identify and characterize the specific downstream lipid metabolites or signaling molecules responsible for this enhanced lipid-lowering effect.

Acyl-CoA Oxidase and Thioesterase Substrate Specificity Assays

Quantitative evidence shows that the metabolic handling of C24:6-CoA is distinct from its product, DHA-CoA. For instance, acyl-CoA oxidase activity is similar for both [4], but thioesterase activity is 1.7-fold higher for DHA-CoA [4]. This compound is therefore an indispensable, specific substrate for characterizing the kinetic properties (Km, Vmax) and substrate specificity of these key peroxisomal enzymes, which regulate the flux of fatty acids into oxidation versus lipid synthesis pathways.

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